molecular formula C16H12O5 B015504 1-O-Methylnataloe-emodin CAS No. 103392-51-4

1-O-Methylnataloe-emodin

Cat. No. B015504
M. Wt: 284.26 g/mol
InChI Key: OCZOZMSHTPWVFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-O-methylnataloe-emodin involves O-methylation of emodin. A key enzyme involved in this process is O-methyltransferase (OMT), which catalyzes the transfer of a methyl group to emodin, forming O-methylated derivatives. The enzyme GedA has been functionally characterized as responsible for the O-methylation of emodin, facilitating the production of derivatives like 1-O-methylnataloe-emodin (Xue et al., 2022).

Molecular Structure Analysis

The molecular structure of 1-O-methylnataloe-emodin is stabilized by intramolecular hydrogen bonding interactions, which play a crucial role in its chemical reactivity and biological activity. These structural characteristics are significant for understanding its interaction with biological targets (Wang et al., 2006).

Chemical Reactions and Properties

1-O-Methylnataloe-emodin exhibits a range of chemical reactions due to its anthraquinone structure, including redox reactions and interactions with various molecular targets in biological systems. Its chemical properties are influenced by its structure, particularly the presence of hydroxy and methoxy groups, which affect its solubility, reactivity, and biological activity.

Physical Properties Analysis

The physical properties of 1-O-methylnataloe-emodin, including its solubility, melting point, and molecular weight, are determined by its chemical structure. These properties are essential for its formulation and application in different contexts.

Chemical Properties Analysis

1-O-Methylnataloe-emodin's chemical properties, such as its acidity, basicity, and reactivity towards other chemical entities, are pivotal for its pharmacological effects. Its interactions with proteins, DNA, and other cellular components can lead to various biological outcomes, including anti-inflammatory, antimicrobial, and anticancer activities (Semwal et al., 2021).

Scientific Research Applications

  • Pharmacological Activities and Toxicity : Emodin has demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, antibacterial, antiviral, anti-diabetes, immunosuppressive, and osteogenesis promotion properties. These suggest its potential as a preventive and therapeutic drug for various diseases, including cancer, myocardial infarction, atherosclerosis, diabetes, acute pancreatitis, asthma, periodontitis, fatty livers, and neurodegenerative diseases (Cui et al., 2020).

  • Anti-Cancer Effects : Emodin has shown antiproliferative effects in various cancer cell lines. For instance, it induces apoptosis in human cervical cancer cells through the activation of caspases and poly(ADP-ribose) polymerase cleavage, suggesting a mitochondrial pathway for apoptosis (Srinivas et al., 2003).

  • Inflammatory Disorders and Cancer Treatment : Emodin acts on several molecular targets involved in inflammation and cancer. Its anti-inflammatory effects have been observed in various diseases, including pancreatitis, arthritis, asthma, atherosclerosis, and glomerulonephritis. Additionally, its anti-cancer properties include suppressing tumor cell growth in various cancers (Shrimali et al., 2013).

  • Wound Healing Properties : Emodin enhances cutaneous wound healing in rats, potentially through a mechanism involving the regulation of the transforming growth factor-beta1 (TGF-beta1) signaling pathway and stimulation of tissue regeneration (Tang et al., 2007).

  • Suppression of Tumor Invasion : It inhibits tumor invasion by suppressing the activities of matrix metalloproteinases, activator protein-1, and nuclear factor kappaB, which are involved in cancer invasion (Huang et al., 2004).

  • Treatment of Cholestatic Hepatitis : Emodin shows potential in treating cholestatic hepatitis via anti-inflammatory pathways, reducing pro-inflammatory cytokines and mediators, and improving hepatic microcirculation (Ding et al., 2008).

  • Apoptosis in Cancer Cells : Emodin induces apoptosis in human promyeloleukemic HL-60 cells through activation of the caspase 3 cascade, independent of reactive oxygen species production (Chen et al., 2002).

  • Diverse Pharmacological Activities : Emodin displays various pharmacological properties, including anti-ulcer, anti-inflammatory, hepatoprotective, neuroprotective, antimicrobial, muscle relaxant, immunosuppressive, and antifibrotic activities (Semwal et al., 2021).

properties

IUPAC Name

2,8-dihydroxy-1-methoxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-5-9-12(11(18)6-7)15(20)13-8(14(9)19)3-4-10(17)16(13)21-2/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZOZMSHTPWVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-Methylnataloe-emodin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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